5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC17866631
Molecular Formula: C7H11BrN4O
Molecular Weight: 247.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11BrN4O |
|---|---|
| Molecular Weight | 247.09 g/mol |
| IUPAC Name | 5-bromo-1-(oxolan-3-ylmethyl)-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C7H11BrN4O/c8-6-10-7(9)11-12(6)3-5-1-2-13-4-5/h5H,1-4H2,(H2,9,11) |
| Standard InChI Key | ZOARXTPNUFNXBI-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1CN2C(=NC(=N2)N)Br |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles renowned for their stability and capacity to engage in hydrogen bonding. The triazole ring is substituted at the 1-position with an oxolan-3-ylmethyl group (a tetrahydrofuran derivative) and at the 5-position with a bromine atom, while the 3-position hosts an amine group. This arrangement confers distinct electronic and steric properties, influencing reactivity and interaction with biological targets .
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁BrN₄O |
| Molecular Weight | 247.09 g/mol |
| IUPAC Name | 5-bromo-1-(oxolan-3-ylmethyl)-1,2,4-triazol-3-amine |
| Canonical SMILES | C1COCC1CN2C(=NC(=N2)N)Br |
| InChI Key | ZOARXTPNUFNXBI-UHFFFAOYSA-N |
| PubChem CID | 103098644 |
The presence of bromine enhances electrophilicity, potentially facilitating covalent interactions with biological nucleophiles, while the oxolan-3-ylmethyl group introduces stereochemical complexity and lipophilicity.
Synthesis and Optimization Strategies
Purification and Characterization
Chromatographic techniques (e.g., HPLC, column chromatography) and recrystallization are critical for isolating high-purity product. Structural validation typically employs NMR, HRMS, and X-ray crystallography, with tautomerism analysis (e.g., 1H vs. 4H-triazole forms) requiring careful spectroscopic interpretation .
| Compound | Target Activity | Key Structural Differences |
|---|---|---|
| Fluconazole | Antifungal (CYP51 inhibition) | Lacks bromine and oxolan groups |
| 5-Amino-1,2,4-triazole | Anticancer (kinase inhibition) | Simpler substitution pattern |
| Patent US9944624B2 | Chitinase inhibition | Piperidine and morpholine motifs |
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